![molecular formula C22H24ClN3O4S2 B2726940 N-(5-chloro-2-methoxyphenyl)-2-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)(4-ethylphenyl)amino)acetamide CAS No. 866847-69-0](/img/structure/B2726940.png)
N-(5-chloro-2-methoxyphenyl)-2-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)(4-ethylphenyl)amino)acetamide
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Description
N-(5-chloro-2-methoxyphenyl)-2-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)(4-ethylphenyl)amino)acetamide is a useful research compound. Its molecular formula is C22H24ClN3O4S2 and its molecular weight is 494.02. The purity is usually 95%.
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Scientific Research Applications
Metabolic Pathways and Toxicology
Comparative Metabolism in Liver Microsomes : Research by Coleman et al. (2000) on chloroacetamide herbicides (e.g., acetochlor, alachlor, butachlor, and metolachlor) highlights the metabolic activation pathways leading to DNA-reactive products in rats and humans, emphasizing the role of cytochrome P450 isoforms in these processes. This study provides insights into the metabolic stability and potential toxicity pathways that could be relevant to the compound of interest (Coleman, Linderman, Hodgson, & Rose, 2000).
Chemical Synthesis and Characterization
Synthesis of Amide Derivatives : The work by Kalita and Baruah (2010) on amide derivatives and their spatial orientations upon coordination with anions reveals the structural intricacies of such compounds. Although the specific compound mentioned is not directly studied, the synthesis approach and characterization of similar amide derivatives could provide valuable methodologies for research and development in chemical synthesis (Kalita & Baruah, 2010).
Antimicrobial and Antioxidant Activities
Synthesis and Biological Activities of Derivatives : Al-Khazragie, Al-Salami, and Al-Fartosy (2022) synthesized N-(4-acetyl-5-aryl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide and related compounds, demonstrating their antimicrobial and antioxidant activities. Such studies are crucial for understanding the potential biomedical applications of novel compounds, including the one , especially in the context of their structural activity relationships and efficacy against various pathogens (Al-Khazragie, Al-Salami, & Al-Fartosy, 2022).
properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(N-(5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-yl)-4-ethylanilino)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O4S2/c1-3-14-4-7-16(8-5-14)26(22-25-18-12-32(28,29)13-20(18)31-22)11-21(27)24-17-10-15(23)6-9-19(17)30-2/h4-10,18,20H,3,11-13H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVGNXZFAQKPTFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N(CC(=O)NC2=C(C=CC(=C2)Cl)OC)C3=NC4CS(=O)(=O)CC4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-2-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)(4-ethylphenyl)amino)acetamide |
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